molecular formula C8H12ClNO2 B13850023 (R)-Norphenylephrine Hydrochloride Salt

(R)-Norphenylephrine Hydrochloride Salt

Cat. No.: B13850023
M. Wt: 189.64 g/mol
InChI Key: OWMFSWZUAWKDRR-QRPNPIFTSA-N
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Description

®-Norphenylephrine Hydrochloride Salt is a chemical compound known for its significant pharmacological properties. It is a stereoisomer of norphenylephrine, a sympathomimetic amine that acts on adrenergic receptors. This compound is commonly used in research and pharmaceutical applications due to its ability to mimic the effects of endogenous catecholamines like norepinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Norphenylephrine Hydrochloride Salt typically involves the resolution of racemic norphenylephrine. This can be achieved through chiral chromatography or by using a chiral resolving agent. The resolved ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve dissolving the ®-norphenylephrine in an appropriate solvent, such as ethanol or methanol, and then adding concentrated hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-Norphenylephrine Hydrochloride Salt follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-Norphenylephrine Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in studies involving adrenergic receptors and their signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like hypotension and nasal congestion.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: Another sympathomimetic amine with similar pharmacological properties but different stereochemistry.

    Ephedrine: Shares similar adrenergic receptor activity but has a different chemical structure.

    Pseudoephedrine: Similar in action but primarily used as a nasal decongestant.

Uniqueness

®-Norphenylephrine Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its enantiomers or other similar compounds. Its high selectivity for alpha-1 adrenergic receptors makes it particularly useful in research and therapeutic applications.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1

InChI Key

OWMFSWZUAWKDRR-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CN)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl

Origin of Product

United States

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